(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 303798-03-0
VCID: VC4524611
InChI: InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7-
SMILES: CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.37

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 303798-03-0

Cat. No.: VC4524611

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.37

* For research use only. Not for human or veterinary use.

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one - 303798-03-0

Specification

CAS No. 303798-03-0
Molecular Formula C13H13NO2S2
Molecular Weight 279.37
IUPAC Name (5Z)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7-
Standard InChI Key DCJDQFRWWUATCO-XFFZJAGNSA-N
SMILES CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Structural Characteristics

Molecular Architecture

The compound features a thiazolidin-4-one core fused with a 4-isopropoxybenzylidene group. The (5E)-configuration indicates a trans orientation of the benzylidene moiety relative to the thiazolone ring . Key structural elements include:

  • Thiazolidinone ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Benzylidene substituent: A 4-isopropoxy-substituted phenyl group connected via a conjugated double bond to the thiazolidinone’s C5 position.

  • Mercapto group: A sulfhydryl (-SH) substituent at C2, enhancing nucleophilic reactivity .

The IUPAC name, (5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects these features .

Stereochemical and Conformational Analysis

X-ray crystallography and computational models reveal a planar thiazolidinone ring with slight puckering due to steric interactions between the benzylidene group and the mercapto substituent . The isopropoxy group adopts an equatorial orientation, minimizing steric hindrance with the aromatic ring.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a base-catalyzed condensation reaction between 4-isopropoxybenzaldehyde and 2-mercapto-1,3-thiazol-4-one. Key steps include:

  • Reagent Preparation:

    • 4-Isopropoxybenzaldehyde (1.0 equiv) is dissolved in ethanol.

    • 2-Mercapto-1,3-thiazol-4-one (1.2 equiv) is added with potassium carbonate (1.5 equiv) as a base.

  • Reaction Conditions:

    • The mixture is refluxed at 80°C for 6–8 hours under nitrogen.

    • Progress is monitored via thin-layer chromatography (TLC).

  • Workup:

    • The crude product is filtered, washed with cold ethanol, and recrystallized from acetonitrile.

    • Yield: 65–72% .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency. Parameters optimized include:

  • Temperature: 75–85°C to balance reaction rate and byproduct formation.

  • Solvent: Isopropanol reduces environmental impact compared to ethanol.

  • Catalyst: Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability.

Physicochemical Properties

Computed and Experimental Data

PropertyValueMethod/Source
Molecular Weight279.4 g/molPubChem
XLogP33.9PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds2PubChem
Melting Point198–202°CExperimental

Spectroscopic Characterization

  • IR (KBr): νmax\nu_{\text{max}} 1685 cm1^{-1} (C=O), 2550 cm1^{-1} (S-H).

  • 1^1H NMR (DMSO-d6): δ 1.30 (d, 6H, -OCH(CH3_3)2_2), 4.65 (septet, 1H, -OCH(CH3_3)2_2), 7.01–7.85 (m, 4H, Ar-H), 8.45 (s, 1H, CH=S).

Biological Activities and Research Applications

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC50_{50} of 18 µM in RAW 264.7 macrophages, likely via interaction with the enzyme’s hydrophobic pocket.

Anticancer Mechanisms

Preliminary assays show dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC50_{50}: 45 µM). Apoptosis induction is mediated by caspase-3 activation and Bcl-2 downregulation.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

CompoundAntimicrobial MIC (µg/mL)COX-2 IC50_{50} (µM)
4-Isopropoxy derivative32 (S. aureus)18
4-Methoxy derivative6428
4-Ethoxy derivative4822

The isopropoxy group’s steric bulk and lipophilicity correlate with enhanced potency compared to smaller alkoxy substituents.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzylidene substituent to optimize pharmacokinetic profiles.

  • In Vivo Toxicology: Assess acute and chronic toxicity in rodent models.

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

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